Val-プロ-プロ

概要

説明

アンジオテンシン変換酵素(ACE)の阻害作用が知られており、血圧調節に重要な役割を果たします . この化合物は、降圧作用の可能性から大きな注目を集めています。

科学的研究の応用

H-Val-Pro-Pro-OH は、科学研究において幅広い応用範囲を持っています。

化学: ペプチド合成と反応を研究するためのモデル化合物として使用されます。

生物学: アンジオテンシン変換酵素の阻害における役割と、血圧調節への潜在的な影響について調査されています。

医学: 降圧作用と、高血圧治療における潜在的な治療応用について研究されています。

作用機序

H-Val-Pro-Pro-OH は、アンジオテンシン変換酵素を阻害することで効果を発揮します。 この酵素は、アンジオテンシンI を強力な血管収縮剤であるアンジオテンシンII に変換する役割を果たしています。 この変換を阻害することで、H-Val-Pro-Pro-OH は、アンジオテンシンII のレベルを低下させることで血圧を低下させ、血管拡張と血管抵抗の低下につながります .

類似化合物の比較

H-Val-Pro-Pro-OH は、特定のアミノ酸配列と、アンジオテンシン変換酵素に対する強力な阻害作用によって独特です。 類似の化合物には以下が含まれます。

H-Ile-Pro-Pro-OH: アンジオテンシン変換酵素に対して同様の阻害効果を示す別のトリペプチドです。

H-Pro-Val-OH: 阻害活性も示すジペプチドですが、効力と特異性は異なります。

H-Pro-Pro-OH: H-Val-Pro-Pro-OH に比べて効果が弱く、単純なペプチドです

これらの化合物は構造的に類似していますが、アミノ酸配列と阻害効力は異なり、H-Val-Pro-Pro-OH の特異的な生物活性を際立たせています。

将来の方向性

準備方法

合成経路と反応条件

H-Val-Pro-Pro-OH の合成は通常、固相ペプチド合成 (SPPS) を用います。 この方法は、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することができます。 このプロセスには以下が含まれます。

カップリング反応: アミノ酸は、ジシクロヘキシルカルボジイミド (DCC) や N,N’-ジイソプロピルカルボジイミド (DIC) などの試薬を用いて活性化され、樹脂結合ペプチドに結合されます。

脱保護: アミノ酸上の保護基は、トリフルオロ酢酸 (TFA) を用いて除去されます。

切断: 最終ペプチドは、通常、TFA、水、トリイソプロピルシラン (TIS) などのスカベンジャーを含む切断カクテルを用いて樹脂から切断されます。

工業的製造方法

H-Val-Pro-Pro-OH の工業的製造には、大規模 SPPS または発酵プロセスが用いられます。 発酵法は、特定の菌株のバクテリアまたは真菌を使用してペプチドを自然に生成します。 この方法は、高純度のペプチドを大量に生産する上で有利です .

化学反応の分析

反応の種類

H-Val-Pro-Pro-OH は、以下を含むさまざまな化学反応を起こします。

加水分解: ペプチド結合は、酸性または塩基性条件下で加水分解され、トリペプチドが個々のアミノ酸に分解されます。

酸化: プロリン残基は酸化反応を起こし、ヒドロキシプロリンが生成されます。

置換: アミノ基は、求電子剤との置換反応に参加し、新しい誘導体を形成します。

一般的な試薬と条件

加水分解: 塩酸 (HCl) または水酸化ナトリウム (NaOH) を高温で。

酸化: 過酸化水素 (H2O2) またはその他の酸化剤。

置換: アシルクロリドやアルキルハライドなどの求電子剤。

主要な生成物

加水分解: バリン、プロリン、プロリン。

酸化: ヒドロキシプロリン誘導体。

置換: 使用する求電子剤に応じて、さまざまな置換誘導体。

類似化合物との比較

H-Val-Pro-Pro-OH is unique due to its specific sequence of amino acids and its potent inhibitory effect on angiotensin I-converting enzyme. Similar compounds include:

H-Ile-Pro-Pro-OH: Another tripeptide with similar inhibitory effects on angiotensin I-converting enzyme.

H-Pro-Val-OH: A dipeptide that also exhibits inhibitory activity but with different potency and specificity.

H-Pro-Pro-OH: A simpler peptide with less pronounced effects compared to H-Val-Pro-Pro-OH

These compounds share structural similarities but differ in their amino acid sequences and inhibitory potencies, highlighting the uniqueness of H-Val-Pro-Pro-OH in its specific biological activity.

特性

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O4/c1-9(2)12(16)14(20)17-7-3-5-10(17)13(19)18-8-4-6-11(18)15(21)22/h9-12H,3-8,16H2,1-2H3,(H,21,22)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFAQXCYFQKSHT-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58872-39-2 | |

| Record name | Val-pro-pro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058872392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAL-PRO-PRO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U1R84870F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

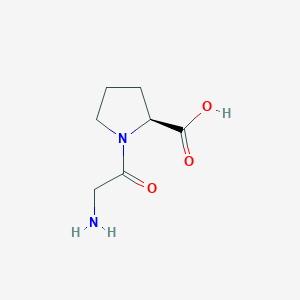

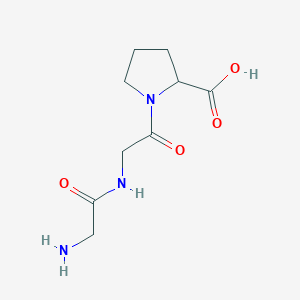

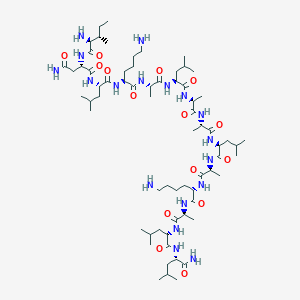

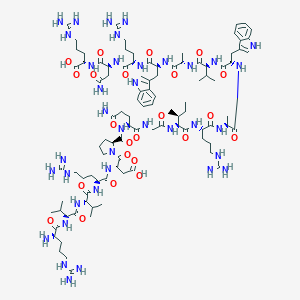

Feasible Synthetic Routes

Q1: What is Val-Pro-Pro (Valine-Proline-Proline), and what is its primary mechanism of action?

A1: Val-Pro-Pro (Valine-Proline-Proline), often abbreviated as VPP, is a naturally occurring tripeptide found in fermented milk products and some cheese varieties. Its primary mechanism of action is the inhibition of Angiotensin I-Converting Enzyme (ACE). [, , , , ]

Q2: What are the downstream effects of ACE inhibition by Val-Pro-Pro?

A2: ACE inhibition by Val-Pro-Pro (Valine-Proline-Proline) leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor. This, in turn, can result in:

- Blood pressure reduction: Lower levels of angiotensin II promote vasodilation, leading to a decrease in blood pressure. [, , , , , ]

- Improved endothelial function: Val-Pro-Pro (Valine-Proline-Proline) has been shown to improve the function of the endothelium, the inner lining of blood vessels, potentially contributing to better blood flow and cardiovascular health. [, , ]

- Anti-inflammatory effects: Research suggests that Val-Pro-Pro (Valine-Proline-Proline) may exert anti-inflammatory effects, possibly through its impact on the renin-angiotensin system and modulation of inflammatory pathways. [, , ]

Q3: Does Val-Pro-Pro (Valine-Proline-Proline) interact with other enzymes or pathways?

A3: While ACE inhibition is its primary mechanism, studies suggest Val-Pro-Pro (Valine-Proline-Proline) may impact other pathways:

- ACE2 activation: Research indicates a potential for Val-Pro-Pro (Valine-Proline-Proline) to activate ACE2, an enzyme with vasodilatory and protective effects on the cardiovascular system. []

- Adipose tissue inflammation: Val-Pro-Pro (Valine-Proline-Proline) has demonstrated an ability to reduce inflammation in adipose tissue, potentially benefiting individuals with obesity-related metabolic disorders. []

- Insulin sensitivity: Some studies suggest Val-Pro-Pro (Valine-Proline-Proline) may improve insulin sensitivity and potentially play a role in managing conditions like insulin resistance. [, ]

Q4: Can Val-Pro-Pro (Valine-Proline-Proline) cross the blood-brain barrier?

A5: While research directly addressing Val-Pro-Pro (Valine-Proline-Proline) and the blood-brain barrier is limited, one study detected Cy3-labeled Val-Pro-Pro (Valine-Proline-Proline) in the endothelial cells of arterial vessels in rats, indicating its potential to cross the blood-brain barrier. [] Further research is needed to confirm this finding and investigate its implications.

Q5: What is the molecular formula and weight of Val-Pro-Pro (Valine-Proline-Proline)?

A5: The molecular formula of Val-Pro-Pro (Valine-Proline-Proline) is C17H29N3O4. Its molecular weight is 343.43 g/mol.

Q6: How is Val-Pro-Pro (Valine-Proline-Proline) typically produced?

A7: Val-Pro-Pro (Valine-Proline-Proline) is primarily produced through the fermentation of milk, particularly using specific strains of Lactobacillus helveticus. [, , , ]

Q7: Is Val-Pro-Pro (Valine-Proline-Proline) stable in the gastrointestinal tract?

A8: Research using in vitro models of mammalian gastrointestinal digestion suggests that Val-Pro-Pro (Valine-Proline-Proline) itself is resistant to digestion by gastrointestinal enzymes. [] This suggests that orally administered Val-Pro-Pro (Valine-Proline-Proline) may remain intact in the intestine and retain its bioactivity until absorption.

Q8: What is the bioavailability of Val-Pro-Pro (Valine-Proline-Proline)?

A9: The bioavailability of Val-Pro-Pro (Valine-Proline-Proline) is relatively low, estimated to be around 0.1%. [] This means that only a small percentage of ingested Val-Pro-Pro (Valine-Proline-Proline) reaches the bloodstream in its intact form.

Q9: What factors can influence the bioavailability of Val-Pro-Pro (Valine-Proline-Proline)?

A9: Factors that can influence the bioavailability of Val-Pro-Pro (Valine-Proline-Proline) include:

- Food matrix: The presence of other food components can affect its absorption. [, ]

- Digestive enzymes: While resistant to complete breakdown, some degree of peptide degradation by digestive enzymes may occur. []

- Efflux transporters: Transporters in the intestine can pump substances back into the gut lumen, potentially limiting absorption. []

Q10: What in vitro models have been used to study Val-Pro-Pro (Valine-Proline-Proline)?

A10: Various in vitro models, including cell cultures of:

- Human umbilical vein endothelial cells (HUVECs): To study the effects of Val-Pro-Pro (Valine-Proline-Proline) on endothelial function and monocyte adhesion. []

- 3T3-L1 adipocytes: To investigate the impact of Val-Pro-Pro (Valine-Proline-Proline) on adipose inflammation and insulin sensitivity. []

- Vascular smooth muscle cells (VSMCs): To explore the effects of Val-Pro-Pro (Valine-Proline-Proline) on vascular remodeling and function. []

- Caco-2 cells: An intestinal cell line used to model and study the absorption mechanism of Val-Pro-Pro (Valine-Proline-Proline). []

Q11: What animal models have been used to study Val-Pro-Pro (Valine-Proline-Proline)?

A12: Animal models, particularly spontaneously hypertensive rats (SHR), have been used extensively to study the antihypertensive effects of Val-Pro-Pro (Valine-Proline-Proline). [, , ] Apolipoprotein E-deficient mice have also been employed to investigate the potential of Val-Pro-Pro (Valine-Proline-Proline) to attenuate atherosclerosis development. []

Q12: Have clinical trials been conducted on Val-Pro-Pro (Valine-Proline-Proline)?

A12: Yes, several clinical trials have investigated the effects of Val-Pro-Pro (Valine-Proline-Proline)-containing products, primarily fermented milk, in humans. These trials have primarily focused on individuals with:

- Mild hypertension: Results have shown promising blood pressure-lowering effects following regular consumption of Val-Pro-Pro (Valine-Proline-Proline)-enriched products. [, , , ]

- Pre-hypertension or high-normal blood pressure: Studies suggest potential benefits in terms of blood pressure regulation in these populations. []

Q13: What is the safety profile of Val-Pro-Pro (Valine-Proline-Proline)?

A14: Val-Pro-Pro (Valine-Proline-Proline), derived from a natural food source, has demonstrated a good safety profile in both animal and human studies. [, ] No serious adverse effects have been reported in clinical trials.

Q14: What are potential future applications for Val-Pro-Pro (Valine-Proline-Proline)?

A14: Research on Val-Pro-Pro (Valine-Proline-Proline) is ongoing, and potential future applications include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)